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Compound of Interest

Compound Name: 2-Propylphenyl isocyanate

Cat. No.: B071714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-propylphenyl isocyanate, a valuable reagent in organic synthesis and a

potential building block for novel therapeutic agents. This document distinguishes between the

two isomers, 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate, presenting their

known data in a structured format. It also includes a discussion of the general reactivity of aryl

isocyanates and a representative synthesis protocol.

Core Chemical Properties
The physical and chemical properties of 2-n-propylphenyl isocyanate and 2-isopropylphenyl

isocyanate are summarized below. These tables provide a comparative view of the key data for

each isomer.

Table 1: Properties of 2-n-Propylphenyl Isocyanate
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Property Value Reference

CAS Number 190774-57-3

Molecular Formula C₁₀H₁₁NO

Molecular Weight 161.20 g/mol

Appearance
Clear colorless to light yellow

liquid

Boiling Point 50 °C at 0.1 mm Hg

Density 1.01 g/mL at 25 °C

Refractive Index n20/D 1.522

Table 2: Properties of 2-Isopropylphenyl Isocyanate
Property Value Reference

CAS Number 56309-56-9

Molecular Formula C₁₀H₁₁NO

Molecular Weight 161.20 g/mol

Appearance
Clear colorless to pale yellow

liquid

Boiling Point Not available

Density Not available

Refractive Index 1.5215-1.5265 at 20 °C

Purity (by GC) ≥96.0%

Reactivity and Handling
Aryl isocyanates are characterized by the highly electrophilic carbon atom in the isocyanate (-

N=C=O) group. This makes them susceptible to nucleophilic attack, forming the basis of their

rich and versatile chemistry.
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General Reactivity
The primary reactions of aryl isocyanates involve the addition of nucleophiles across the C=N

bond of the isocyanate group. Common nucleophiles include alcohols, amines, and water.

Reaction with Alcohols: Aryl isocyanates react with alcohols to form carbamates (urethanes).

This reaction is fundamental in the production of polyurethanes.

Reaction with Amines: The reaction with primary or secondary amines yields substituted

ureas. This is a rapid and often quantitative reaction.

Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid,

which then decomposes to an amine and carbon dioxide. The newly formed amine can then

react with another isocyanate molecule to form a disubstituted urea.

The reactivity of the isocyanate group can be influenced by the nature of the substituent on the

aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the

isocyanate carbon, leading to faster reaction rates.

Figure 1: General reaction pathway of aryl isocyanates with nucleophiles.

Handling and Safety
2-Propylphenyl isocyanate, like other isocyanates, is a hazardous chemical and should be

handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if

swallowed or in contact with skin. It is also a suspected carcinogen and may cause damage to

organs through prolonged or repeated exposure. Personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 2-propylphenyl isocyanate
are not widely published in peer-reviewed literature, a general and common method for the

synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a

phosgene equivalent, such as triphosgene.

Representative Synthesis of an Aryl Isocyanate
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The following is a generalized procedure for the synthesis of an aryl isocyanate from an aniline

using triphosgene. This method is often preferred in a laboratory setting due to the easier

handling of solid triphosgene compared to gaseous phosgene.

Materials:

2-Propylaniline (or 2-isopropylaniline)

Triphosgene (bis(trichloromethyl) carbonate)

Anhydrous, inert solvent (e.g., toluene, dichloromethane)

Inert gas (e.g., nitrogen, argon)

Anhydrous base (e.g., triethylamine, pyridine)

Procedure:

A solution of 2-propylaniline in an anhydrous, inert solvent is prepared in a flame-dried,

three-necked flask under an inert atmosphere.

The solution is cooled in an ice bath.

A solution of triphosgene (approximately 0.35-0.40 molar equivalents relative to the aniline)

in the same anhydrous solvent is added dropwise to the cooled aniline solution with vigorous

stirring.

After the addition is complete, an anhydrous base (2.1 equivalents) is added slowly to the

reaction mixture.

The reaction is allowed to warm to room temperature and then heated to reflux for several

hours, with the progress monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction mixture is cooled, and the solid byproducts (hydrochloride salt

of the base) are removed by filtration.

The solvent is removed from the filtrate under reduced pressure.
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The crude 2-propylphenyl isocyanate is then purified by vacuum distillation.

Start: 2-Propylaniline
and Triphosgene

Reaction in
Anhydrous Solvent

with Base

Filtration to Remove
Solid Byproducts

Solvent Removal
(Rotary Evaporation)

Purification
(Vacuum Distillation)

End: Pure
2-Propylphenyl Isocyanate

Click to download full resolution via product page

Figure 2: General experimental workflow for the synthesis of 2-propylphenyl isocyanate.

Role in Drug Development and Signaling Pathways
A comprehensive search of the scientific literature did not reveal specific instances of 2-
propylphenyl isocyanate (either n-propyl or isopropyl isomer) as a key component of a

marketed drug or a compound in late-stage clinical development. However, the isocyanate

functional group is a versatile handle for the synthesis of a wide array of organic molecules,
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including those with potential biological activity. The introduction of a 2-propylphenyl group can

modulate the lipophilicity and steric properties of a molecule, which can be crucial for its

interaction with biological targets.

Isocyanates are often used to synthesize urea and carbamate derivatives, which are common

motifs in pharmacologically active compounds. These derivatives can act as inhibitors of

enzymes, such as kinases or proteases, or as ligands for receptors.

As no specific signaling pathway involving 2-propylphenyl isocyanate has been identified in

the literature, a generalized schematic of a receptor tyrosine kinase (RTK) signaling pathway is

presented below as a representative example of a pathway that could be targeted by a

hypothetical inhibitor derived from 2-propylphenyl isocyanate.
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Figure 3: A generalized receptor tyrosine kinase (RTK) signaling pathway.

In this hypothetical scenario, a molecule synthesized using 2-propylphenyl isocyanate could

be designed to bind to the ATP-binding site or an allosteric site of the RTK, thereby inhibiting its

kinase activity and blocking downstream signaling that leads to pathological cellular responses.

Conclusion
2-Propylphenyl isocyanate, in its n-propyl and isopropyl forms, represents a class of reactive

chemical intermediates with potential applications in organic synthesis and, by extension, in the

development of novel chemical entities for drug discovery. While its direct role in established

pharmaceuticals is not prominent in the current literature, its utility as a synthetic building block

for creating diverse molecular architectures with tunable properties remains significant. Further

research into the biological activities of derivatives of 2-propylphenyl isocyanate may unveil

novel therapeutic opportunities. Researchers and drug development professionals are

encouraged to consider this reagent in their synthetic strategies while adhering to strict safety

protocols due to its hazardous nature.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 2-Propylphenyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071714#2-propylphenyl-isocyanate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

